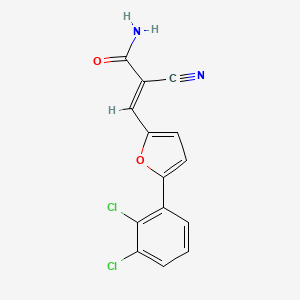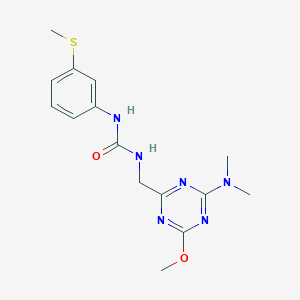![molecular formula C7H17NO2 B2778542 Ethyl[2-(2-methoxyethoxy)ethyl]amine CAS No. 188575-78-2](/img/structure/B2778542.png)
Ethyl[2-(2-methoxyethoxy)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl[2-(2-methoxyethoxy)ethyl]amine, also known as Tris[2-(2-methoxyethoxy)ethyl]amine or TDA-1, is an organic compound . It has a linear formula of (CH3OCH2CH2OCH2CH2)3N . The molecular weight of this compound is 323.43 .
Molecular Structure Analysis
The molecular structure of Ethyl[2-(2-methoxyethoxy)ethyl]amine can be represented by the SMILES string COCCOCCN(CCOCCOC)CCOCCOC . The InChI representation is 1S/C15H33NO6/c1-17-10-13-20-7-4-16(5-8-21-14-11-18-2)6-9-22-15-12-19-3/h4-15H2,1-3H3 .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl[2-(2-methoxyethoxy)ethyl]amine are not available, it’s known that this compound is useful for many reactions . It’s particularly useful as a phase-transfer catalyst .Physical And Chemical Properties Analysis
Ethyl[2-(2-methoxyethoxy)ethyl]amine is a liquid at room temperature . It has a refractive index of 1.4486 (lit.) and a density of 1.011 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
- Application : Researchers have used this compound to create biocompatible surfaces and interfaces. By grafting it onto materials, such as polymers or nanoparticles, they achieve excellent resistance to nonspecific protein adsorption. This property is crucial for preventing biofouling in medical devices, biosensors, and implants .
Biocompatible Surfaces and Interfaces
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Ethyl[2-(2-methoxyethoxy)ethyl]amine, also known as Tris[2-(2-methoxyethoxy)ethyl]amine, is a complex compound with multiple potential targets. It has been used in various chemical reactions, serving as a ligand for f-block metals of various sizes and oxidation states . The primary role of this compound is to facilitate these reactions by acting as a phase-transfer catalyst .
Mode of Action
The compound interacts with its targets by serving as a ligand, forming complexes with f-block metals . It also deprotonates water molecules coordinated to trivalent triflate salts of f-block metal ions . This interaction results in changes in the chemical structure and properties of the targets, enabling various chemical reactions.
Biochemical Pathways
The biochemical pathways affected by Ethyl[2-(2-methoxyethoxy)ethyl]amine are primarily related to its role as a phase-transfer catalyst. For instance, it has been used in the oxidation of arylmethanols , phase-transfer glycosylation of 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine , and the synthesis of 1,3-dideaza-2′-deoxyadenosine and related benzimidazole 2′-deoxyribonucleosides . The downstream effects of these reactions depend on the specific chemical context.
Result of Action
The molecular and cellular effects of Ethyl[2-(2-methoxyethoxy)ethyl]amine’s action are largely dependent on the specific chemical reactions it is involved in. As a phase-transfer catalyst, it can facilitate a variety of reactions, leading to the synthesis of new compounds .
Action Environment
The action, efficacy, and stability of Ethyl[2-(2-methoxyethoxy)ethyl]amine can be influenced by various environmental factors. These include the presence of other reactants, the pH of the solution, temperature, and pressure. As a phase-transfer catalyst, it is particularly sensitive to the polarity of the solvent and the presence of other ions .
Propiedades
IUPAC Name |
N-ethyl-2-(2-methoxyethoxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-3-8-4-5-10-7-6-9-2/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLRBYYFKHTLKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl[2-(2-methoxyethoxy)ethyl]amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenethyl-2-((pyridin-2-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2778459.png)
![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2778460.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2778462.png)
![3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B2778464.png)
![1-(4-fluorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2778465.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenylpropanamide](/img/structure/B2778467.png)

![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2778469.png)
![1-[3-[(2-Fluorophenyl)methoxy]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2778473.png)


